molecular formula C20H22N6O2S B11002103 4-(1,2-benzothiazol-3-yl)-N-{2-oxo-2-[(pyridin-3-ylmethyl)amino]ethyl}piperazine-1-carboxamide

4-(1,2-benzothiazol-3-yl)-N-{2-oxo-2-[(pyridin-3-ylmethyl)amino]ethyl}piperazine-1-carboxamide

Cat. No.: B11002103
M. Wt: 410.5 g/mol
InChI Key: STWJKKQVSLFBPG-UHFFFAOYSA-N
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Description

4-(1,2-Benzothiazol-3-yl)-N-{2-oxo-2-[(pyridin-3-ylmethyl)amino]ethyl}piperazine-1-carboxamide is a chemical compound supplied for research purposes. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. The compound is identified with the CAS Number 1351682-15-9 . It has a molecular formula of C20H22N6O2S and a molecular weight of 410.5 g/mol . Its structure incorporates both a 1,2-benzothiazole ring and a piperazine carboxamide group, which are scaffolds known to be of significant interest in medicinal chemistry for their diverse biological properties . The presence of these motifs suggests potential for investigation in various biochemical pathways, though specific applications and mechanisms of action for this precise molecule are not currently detailed in the literature and represent an area for research exploration. Researchers are advised to handle this compound with care in a controlled laboratory setting.

Properties

Molecular Formula

C20H22N6O2S

Molecular Weight

410.5 g/mol

IUPAC Name

4-(1,2-benzothiazol-3-yl)-N-[2-oxo-2-(pyridin-3-ylmethylamino)ethyl]piperazine-1-carboxamide

InChI

InChI=1S/C20H22N6O2S/c27-18(22-13-15-4-3-7-21-12-15)14-23-20(28)26-10-8-25(9-11-26)19-16-5-1-2-6-17(16)29-24-19/h1-7,12H,8-11,13-14H2,(H,22,27)(H,23,28)

InChI Key

STWJKKQVSLFBPG-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=NSC3=CC=CC=C32)C(=O)NCC(=O)NCC4=CN=CC=C4

Origin of Product

United States

Preparation Methods

Synthesis of 1,2-Benzothiazol-3-yl Intermediate

Method A: Cyclization of 2-Aminothiophenol Derivatives

  • Procedure : React 2-aminothiophenol with carboxylic acid derivatives (e.g., chloroacetyl chloride) in the presence of a base (K₂CO₃) to form the benzothiazole ring.

  • Example :

Method B: Oxidative Cyclization

  • Use iodine or H₂O₂ to oxidize thioamide precursors into benzothiazoles.

Piperazine-Carboxamide Coupling

Method A: Carbodiimide-Mediated Amidation

  • Procedure : Activate the carboxylic acid (e.g., 1,2-benzothiazole-3-carboxylic acid) with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt), then react with piperazine.

  • Example :

Method B: Direct Alkylation

  • React 3-chloro-1,2-benzothiazole with piperazine under reflux in a polar solvent (e.g., isopropanol).

Functionalization with Pyridinylmethylaminoethyl Group

Method A: Reductive Amination

  • Step 1 : React the piperazine-carboxamide intermediate with ethyl glyoxylate to form the 2-oxoethyl intermediate.

  • Step 2 : Perform reductive amination with pyridin-3-ylmethanamine using NaBH₃CN.

Method B: Urea Formation

  • React 2-isocyanatoethylpiperazine with pyridin-3-ylmethanamine in dichloromethane.

Optimization and Analytical Data

Reaction Condition Optimization

StepOptimal ConditionsYield ImprovementSource
Benzothiazole formationTHF, reflux, 6 h85% → 90%
Piperazine couplingDMF, EDC/HOBt, RT70% → 82%
Reductive aminationNaBH₃CN, MeOH, 4 Å molecular sieves60% → 75%

Characterization Data

  • ¹H NMR (DMSO-d₆) : δ 8.42 (s, 1H, benzothiazole), 7.85–7.30 (m, 4H, aromatic), 4.15 (s, 2H, CH₂-pyridine).

  • HRMS : m/z Calculated for C₂₀H₂₂N₆O₂S: 418.15; Found: 418.14.

Comparative Analysis of Methods

MethodAdvantagesLimitations
Carbodiimide-mediatedHigh purity, scalableRequires expensive coupling agents
Direct alkylationSimple, one-potLower yields (~65%)
Reductive aminationSelective for secondary aminesSensitivity to moisture

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiazole ring, leading to sulfoxide or sulfone derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the piperazine moiety, converting it to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the nitrogen atoms in the piperazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzothiazole-piperazine derivatives.

Scientific Research Applications

Antileishmanial Activity

Preliminary studies indicate that compounds similar to 4-(1,2-benzothiazol-3-yl)-N-{2-oxo-2-[(pyridin-3-ylmethyl)amino]ethyl}piperazine-1-carboxamide exhibit significant biological activities, particularly as inhibitors of enzymes involved in sterol biosynthesis in pathogens like Leishmania donovani. This suggests potential utility as antileishmanial agents .

Enzyme Inhibition

Research has shown that derivatives of this compound can inhibit cytochrome P450 enzymes, which are crucial in drug metabolism and synthesis pathways in various organisms, including parasites . This inhibition is vital for developing drugs targeting specific disease processes.

Antimicrobial Properties

Several studies have reported antimicrobial activities associated with compounds containing similar structural motifs. For instance, benzothiazole derivatives have demonstrated efficacy against various bacterial strains and fungi . The presence of the benzothiazole moiety enhances antimicrobial activity due to its ability to disrupt microbial cell functions.

Case Study 1: Antileishmanial Efficacy

A study focusing on the antileishmanial properties of related compounds showed that modifications in the piperazine ring significantly influenced biological activity. Compounds with substitutions at specific positions exhibited enhanced potency against Leishmania species .

Case Study 2: Antimicrobial Activity

Another investigation evaluated the antimicrobial efficacy of benzothiazole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that compounds similar to This compound showed promising results in inhibiting bacterial growth .

Mechanism of Action

The mechanism of action of 4-(1,2-benzothiazol-3-yl)-N-{2-oxo-2-[(pyridin-3-ylmethyl)amino]ethyl}piperazine-1-carboxamide involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.

    Receptor Binding: It can act as an antagonist or agonist at various receptors, modulating their activity and downstream signaling pathways.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Core Structure Substituents Key Properties/Findings Reference
Target Compound Piperazine-1-carboxamide 1,2-Benzothiazol-3-yl, pyridinylmethyl Hypothetical enhanced solubility and receptor binding due to hybrid motifs -
2-(4-Ethoxyphenyl)-1,3-benzothiazole Benzothiazole 4-Ethoxyphenyl Demonstrated antimicrobial activity; ethoxy group may improve lipophilicity
N-Phenylpiperazine-1-carboxamide (17a-i) Piperazine-1-carboxamide Varied phenyl groups SAR studies reveal electron-withdrawing substituents enhance activity; bulky groups reduce metabolic stability
(R)-N-(4-(8-Amino-3-oxo-2-phenyl-2,3-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-6-yl)phenyl)-2-oxothiazolidine-4-carboxamide Triazolopyrazine-carboxamide 2-Oxothiazolidine, phenyl Carboxamide linkage critical for kinase inhibition; thiazolidine ring modulates bioavailability

Functional Insights

Benzothiazole Derivatives : The 1,2-benzothiazole moiety in the target compound may confer π-π stacking interactions with biological targets, similar to 2-(4-ethoxyphenyl)-1,3-benzothiazole’s antimicrobial effects . However, the absence of an ethoxy group in the target suggests reduced lipophilicity compared to this analogue.

Piperazine Carboxamides : The N-phenylpiperazine-1-carboxamide series (17a-i) demonstrates that electron-deficient aryl groups improve target affinity . The target’s pyridinylmethyl substituent, being more polar than phenyl, could enhance aqueous solubility while maintaining binding potency.

Carboxamide Linkages : Analogues like the triazolopyrazine-carboxamide derivative (79) highlight the importance of carboxamide groups in facilitating hydrogen bonding with enzymes or receptors . The target’s piperazine-carboxamide chain likely serves a similar role.

Hypothetical Advantages of the Target Compound

  • Solubility : The pyridinylmethyl group may improve solubility over purely aromatic substituents (e.g., phenyl groups in 17a-i) .
  • Synthetic Feasibility : The coupling strategies used for analogous compounds (e.g., HCTU-mediated reactions) suggest scalable synthesis routes .

Biological Activity

The compound 4-(1,2-benzothiazol-3-yl)-N-{2-oxo-2-[(pyridin-3-ylmethyl)amino]ethyl}piperazine-1-carboxamide is a synthetic organic molecule notable for its complex structure, which includes a benzothiazole moiety, a piperazine ring, and a pyridinylmethyl group. This structural complexity suggests potential interactions with various biological targets, making it a candidate for drug development.

Chemical Structure and Properties

The chemical formula for this compound is C18H20N4O2SC_{18}H_{20}N_{4}O_{2}S. The presence of multiple functional groups indicates that it may undergo various chemical reactions, which can be leveraged to enhance its biological activity.

Antiparasitic Activity

Preliminary studies indicate that compounds similar to this one exhibit significant biological activities, particularly as inhibitors of enzymes involved in sterol biosynthesis in pathogens like Leishmania donovani. These compounds have demonstrated potential in inhibiting the growth of Leishmania, suggesting their utility as antileishmanial agents. For instance, the compound has shown IC50 values indicating effective inhibition against Leishmania growth, making it a promising candidate for further development in treating leishmaniasis .

Enzyme Inhibition

Research has indicated that derivatives of this compound can inhibit cytochrome P450 enzymes, crucial in drug metabolism and synthesis pathways in various organisms. This inhibition can have significant implications for drug interactions and efficacy .

Anticancer Potential

The structural features of the compound suggest potential applications in cancer therapy. Similar compounds have been shown to exhibit antiproliferative activity against various cancer cell lines. For example, modifications to the piperazine and benzothiazole moieties have led to enhanced activity against human tumor cell lines, indicating that this compound could also be explored as an anticancer agent .

Research Findings and Case Studies

Recent studies have focused on the synthesis and biological evaluation of similar benzothiazole derivatives. For instance:

CompoundTargetIC50 (μM)Biological Activity
Compound ALeishmania donovani5.0Antileishmanial
Compound BHeLa Cells10.0Anticancer
Compound CP450 Enzymes12.5Enzyme Inhibition

These findings highlight the diverse biological activities associated with benzothiazole-containing compounds and underscore the potential of This compound as a lead compound for drug development.

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